2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a synthetic auxin agonist characterized by a phenoxyacetamide backbone with a 4-chloro-3,5-dimethylphenoxy group and an N-(2-methoxy-5-methylphenyl) substituent. Its design mimics natural auxins like indole-3-acetic acid (IAA), enabling interaction with plant auxin receptors to regulate growth processes. The chloro and methyl groups enhance metabolic stability and binding affinity, while the methoxy-methylphenyl moiety may influence solubility and tissue penetration .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-5-6-16(22-4)15(7-11)20-17(21)10-23-14-8-12(2)18(19)13(3)9-14/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUWCULJSONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2-methoxy-5-methylaniline under suitable conditions to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the chloro substituent or the acetamide group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the chloro group with a different functional group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals with specific therapeutic effects.
Industry: Use in the production of materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides (Pharmaceutical Analogs)
describes benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide :
- Key Differences: Incorporates a benzothiazole ring with a trifluoromethyl group instead of the phenoxy moiety.
- Impact: The benzothiazole scaffold enhances blood-brain barrier penetration, making these compounds candidates for neurological disorders. In contrast, the target compound’s phenoxy group restricts it to extracellular plant hormone receptors .
Herbicidal Chloroacetamides
highlights herbicidal analogs like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Key Differences: Chlorine is on the acetamide nitrogen, and the phenoxy group is absent.
- Impact: Alachlor inhibits fatty acid elongation in weeds, while the target compound’s mode of action (auxin mimicry) is distinct. The target’s phenoxy group confers selectivity for dicot plants, whereas alachlor is broad-spectrum .
Complex Acetamide Derivatives (Pharmacopeial Compounds)
lists peptidic acetamides like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide:
- Key Differences: Features stereochemically complex backbones with amino/hydroxy groups.
- Impact : These compounds target human enzymes (e.g., HIV proteases) due to their ability to mimic peptide substrates. The target compound’s simpler structure lacks the stereochemical complexity required for such interactions .
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the acetamide class of compounds, which have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 303.77 g/mol
- CAS Number : 33000-65-6
Structure
The structure of the compound features a chloro-dimethylphenoxy moiety and a methoxy-methylphenyl group linked through an acetamide functional group. This structural configuration is significant for its interaction with biological targets.
Pharmacological Profile
-
Anticonvulsant Activity :
- In studies involving the GABAA receptor, derivatives similar to this compound have shown potential as benzodiazepine receptor agonists, suggesting anticonvulsant properties. For example, compounds designed based on similar structures exhibited higher affinities for GABAA receptors compared to diazepam, a well-known benzodiazepine .
- Anxiolytic Effects :
- Neuroprotective Properties :
The biological activity of this compound is primarily mediated through its interaction with the GABAA receptor. This receptor is critical in mediating inhibitory neurotransmission in the central nervous system (CNS). The binding affinity and efficacy at this receptor are influenced by the specific substitutions on the phenyl rings of the compound.
Synthesis
The synthesis of this compound involves several steps:
-
Starting Materials :
- 4-chloro-3,5-dimethylphenol
- 2-methoxy-5-methylaniline
- Acetic anhydride or acetyl chloride
-
Synthesis Steps :
- Formation of Phenoxy Group : The phenol is reacted with an alkylating agent to form the phenoxy derivative.
- Acetylation : The resulting phenoxy compound is then treated with acetic anhydride to introduce the acetamide functionality.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Yield and Characterization
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Study 1: Anticonvulsant Activity Evaluation
A study assessed various derivatives of similar structures for their anticonvulsant properties using animal models. The results indicated that certain modifications led to enhanced activity compared to traditional treatments like diazepam .
Study 2: Anxiolytic Potential
Research focusing on anxiolytic effects demonstrated that compounds with similar structural features exhibited significant reductions in anxiety-like behavior in rodent models, suggesting potential therapeutic applications in anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
